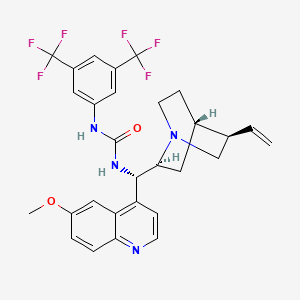
9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorescence Spectra and Quantum Yields
Research has shown that compounds like quinine exhibit specific fluorescence spectra and quantum yields. This property is significant in the analysis and understanding of the photophysical behavior of such compounds, including 9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) (Heller, Henry, & Mclaughlin, 1974).
Stereochemical Evaluation Against Plasmodium Falciparum
Stereochemical structures of compounds like 9-epiquinine have been evaluated for their activities against Plasmodium falciparum, a causative agent of malaria. This research contributes to understanding the effectiveness of such compounds in antimalarial applications (Karle, Karle, Gerena, & Milhous, 1992).
Mechanistic Rationale in Asymmetric Reactions
The 9-amino(9-deoxy)epi cinchona alkaloids, closely related to the queried compound, have shown significant roles in asymmetric aminocatalysis. Their ability to facilitate stereoselective functionalization of carbonyl compounds offers insights into organic synthesis and catalysis mechanisms (Morán, Hamilton, Bo, & Melchiorre, 2013).
Iron(III) Protoporphyrin IX Complex Formation
Studies have demonstrated the formation of complexes between Cinchona alkaloids like quinine and iron(III) protoporphyrin IX. This interaction is crucial in understanding the antimalarial properties and the inhibition mechanisms of these compounds (de Villiers, Gildenhuys, & le Roex, 2012).
Vinylogous Michael Addition
The application of 9-amino(9-deoxy)epi-quinine in catalyzing vinylogous Michael addition reactions has been explored. Such reactions are critical in the synthesis of various organic compounds, showcasing the utility of Cinchona alkaloids in organic synthesis (Di Iorio, Righi, Mazzanti, Mancinelli, Ciogli, & Bencivenni, 2014).
Catalytic Activity in Asymmetric Nitro-Michael Reaction
The epi-quinine-derived 3,5-bis(trifluoromethyl)benzamide has demonstrated high catalytic activity in asymmetric nitro-Michael reactions. This finding is significant in the field of asymmetric catalysis, providing pathways for the synthesis of enantioselective compounds (Sekikawa, Kitaguchi, Kitaura, Minami, & Hatanaka, 2015).
Mecanismo De Acción
Target of Action
The compound 9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) primarily targets the proteasome . The proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. This process is crucial for maintaining cellular homeostasis.
Mode of Action
9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) interacts with its targets through hydrogen bonding . It acts as a phase-transfer catalyst capable of activating CsF for the asymmetric nucleophilic fluorination of sulfoniums . This interaction leads to changes in the proteasome’s activity, affecting the degradation of proteins within the cell.
Biochemical Pathways
The compound’s interaction with the proteasome affects various biochemical pathways. By altering protein degradation, 9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) can influence numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction .
Result of Action
The molecular and cellular effects of 9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine)'s action depend on the specific proteins being degraded by the proteasome. By influencing protein degradation, the compound can affect a wide range of cellular functions and processes .
Propiedades
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F6N4O2/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(41-2)14-23(22)24)38-27(40)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,40)/t16-,17-,25-,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLQHRHYJCQTQI-FRSFCCSCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
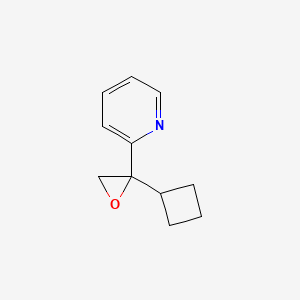
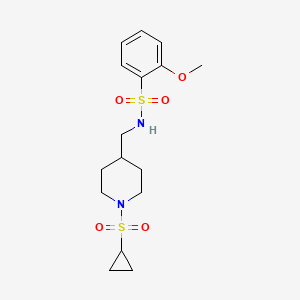
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone](/img/structure/B2725050.png)
![ethyl 3-cyano-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2725051.png)
![Ethyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2725052.png)
![(Z)-ethyl 1-benzyl-5-oxo-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2725053.png)
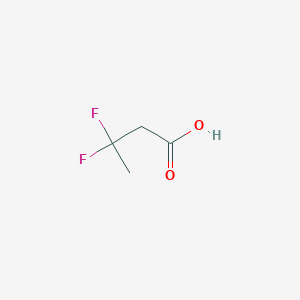
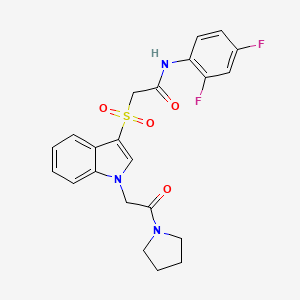
![[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2725058.png)
![3-((4-(4-methoxyphenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2725059.png)

![Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2725065.png)
![3-methyl-5-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2725066.png)
![3-methyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2725067.png)
